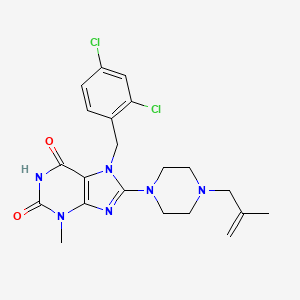

7-(2,4-dichlorobenzyl)-3-methyl-8-(4-(2-methylallyl)piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

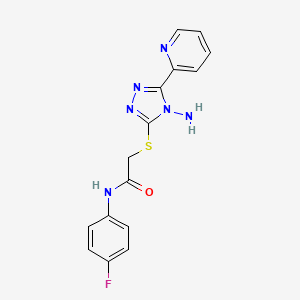

The compound "7-(2,4-dichlorobenzyl)-3-methyl-8-(4-(2-methylallyl)piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione" is a chemically synthesized molecule that appears to be a derivative of piperazine and purine. Piperazine derivatives are known for their therapeutic properties and have been studied for their antitumor activity against various cancer types . Purine derivatives, on the other hand, have been explored for their potential as inhibitors of Mycobacterium tuberculosis, targeting the MurB enzyme to disrupt peptidoglycan biosynthesis .

Synthesis Analysis

The synthesis of piperazine derivatives often involves multiple steps and can yield various polymorphic forms, as seen in the synthesis of 1,4-piperazine-2,5-dione, which was achieved over six steps from a precursor compound . Similarly, the synthesis of piperazine-2,6-diones has been accomplished through a high-yield methodology involving the reaction of bromoacetamide with a-amino acid methyl ester hydrochlorides . The purine connected piperazine derivatives, such as the compound , could be synthesized using advanced intermediates coupled with carboxylic acid chloride derivatives or isocyanate partners .

Molecular Structure Analysis

The molecular structure of piperazine derivatives can be complex, with the potential for different hydrogen-bonding networks in polymorphic crystalline forms . Single-crystal X-ray diffraction studies have been used to establish the structure of these compounds, providing insight into their three-dimensional conformation . The purine moiety in the compound likely contributes to its ability to interact with biological targets, as seen in the molecular docking analysis of similar purine linked piperazine derivatives .

Chemical Reactions Analysis

Piperazine derivatives can undergo various chemical reactions, including the Dieckmann cyclization to form piperazine-2,5-diones . The N-acyliminium ion chemistry has been employed to synthesize 2,6-bridged piperazine-3-ones, demonstrating the versatility of piperazine derivatives in chemical transformations . The specific chemical reactions involved in the synthesis of the compound would depend on the functional groups present and the desired substitution pattern on the piperazine and purine rings.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives can vary widely depending on their substitution patterns and molecular structure. For instance, the presence of a C5-methyl group can influence the stereochemical outcome of cyclization reactions . The solubility, melting point, and stability of these compounds can be affected by their polymorphic forms and hydrogen-bonding networks . The antitumor and antiproliferative activities of bisdiketopiperazines suggest that the compound may also possess biological activities that could be explored in further studies .

Aplicaciones Científicas De Investigación

Cardiovascular Activity : This compound and its derivatives have been studied for their potential cardiovascular activities. For instance, a related compound displayed strong prophylactic antiarrhythmic activity and hypotensive activity in experimental models (Chłoń-Rzepa et al., 2004).

Antiasthmatic Agents : Derivatives of this compound were developed for antiasthmatic activity. The study indicated that compounds with di-chloro substitution showed significant activity, suggesting their potential as anti-asthmatic compounds (Bhatia et al., 2016).

Antibacterial Activity : A series of novel purine linked piperazine derivatives were synthesized, targeting Mycobacterium tuberculosis. These compounds showed promising anti-mycobacterial activity, with some demonstrating greater potency than existing drugs (Konduri et al., 2020).

Serotonin and Dopamine Receptor Affinity : Some derivatives of this compound were identified as potent dual 5-HT6/D2 receptors ligands. These findings contribute to understanding the structure-affinity relationships for serotonin and dopamine receptors (Żmudzki et al., 2015).

Antidepressant and Anxiolytic Properties : Certain derivatives have shown antidepressant and anxiolytic properties in pharmacological evaluations, suggesting their potential use in treating depression and anxiety (Chłoń-Rzepa et al., 2013).

Anticancer and Antiviral Properties : Some derivatives of this compound demonstrated anticancer, anti-HIV, and antimicrobial activities. This includes notable activity against certain cancer cell lines and the HIV-1 virus (Ashour et al., 2012).

Mecanismo De Acción

Target of Action

The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial enzyme involved in cell cycle regulation, specifically the transition from the G1 phase to the S phase . Inhibition of CDK2 is an appealing target for cancer treatment that selectively targets tumor cells .

Mode of Action

The compound interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal cell cycle progression, preventing the transition from the G1 phase to the S phase . As a result, the growth of tumor cells is significantly inhibited .

Biochemical Pathways

The compound’s action primarily affects the cell cycle regulation pathway . By inhibiting CDK2, the compound disrupts the normal progression of the cell cycle, leading to a halt in cell division . This disruption can lead to cell death, particularly in rapidly dividing cells such as cancer cells .

Result of Action

The compound’s action results in significant inhibition of cell growth, particularly in tumor cells . It has shown superior cytotoxic activities against various cell lines, including MCF-7 and HCT-116 . The compound also induces apoptosis within HCT cells .

Propiedades

IUPAC Name |

7-[(2,4-dichlorophenyl)methyl]-3-methyl-8-[4-(2-methylprop-2-enyl)piperazin-1-yl]purine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24Cl2N6O2/c1-13(2)11-27-6-8-28(9-7-27)20-24-18-17(19(30)25-21(31)26(18)3)29(20)12-14-4-5-15(22)10-16(14)23/h4-5,10H,1,6-9,11-12H2,2-3H3,(H,25,30,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSWQZNLWPXZROI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CN1CCN(CC1)C2=NC3=C(N2CC4=C(C=C(C=C4)Cl)Cl)C(=O)NC(=O)N3C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24Cl2N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

463.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-(2,4-dichlorobenzyl)-3-methyl-8-(4-(2-methylallyl)piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-chloro-4-fluorophenyl)-2-(3-(2-chlorobenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B3002267.png)

![6-chloro-4-((3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B3002270.png)

![N-[4-(3-Methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]prop-2-enamide](/img/structure/B3002276.png)

![3-[Pyridin-2-yl-(3,4,5-trimethoxy-benzoyl)-amino]-propionic acid methyl ester](/img/structure/B3002277.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(4-oxobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B3002282.png)

![3-chloro-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]benzamide](/img/structure/B3002284.png)

![2-{5-cyclopropyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}acetonitrile](/img/structure/B3002287.png)